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Abstract
Post-Traumatic Stress Disorder (PTSD) presents a significant therapeutic challenge, with many

patients experiencing inadequate relief from current pharmacological options. BNC210 is a

novel, first-in-class investigational drug being evaluated for the treatment of PTSD and other

anxiety-related disorders. It acts as a selective negative allosteric modulator (NAM) of the α7

nicotinic acetylcholine receptor (α7 nAChR), a mechanism distinct from currently approved

therapies. This technical guide provides an in-depth overview of BNC210, consolidating

available preclinical and clinical data. It details the drug's mechanism of action, summarizes

quantitative outcomes from key clinical trials in structured tables, describes experimental

protocols, and visualizes relevant biological pathways and trial designs. This document is

intended to serve as a comprehensive resource for researchers and professionals in the field of

neuropharmacology and drug development.

Introduction to BNC210
BNC210 is an orally administered small molecule that has received Fast Track designation

from the U.S. Food and Drug Administration (FDA) for the treatment of PTSD and other

trauma- and stressor-related disorders[1]. Unlike selective serotonin reuptake inhibitors

(SSRIs), the current standard of care, BNC210 offers a novel therapeutic approach by targeting

the cholinergic system. Preclinical and clinical studies suggest that BNC210 has a rapid onset

of action and a favorable safety and tolerability profile, notably lacking the sedative effects,
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cognitive impairment, and addiction potential associated with benzodiazepines, and avoiding

side effects like sexual dysfunction common with SSRIs[1][2][3].

Mechanism of Action
BNC210 functions as a selective negative allosteric modulator of the α7 nicotinic acetylcholine

receptor (α7 nAChR)[4].

Allosteric Modulation: BNC210 binds to a site on the α7 nAChR distinct from the

acetylcholine binding site. This binding event modulates the receptor's response to its natural

ligand, acetylcholine.

Negative Modulation: As a negative modulator, BNC210 reduces the ion flow through the α7

nAChR channel when it is activated by an agonist like acetylcholine. It does not directly block

the receptor but rather dampens its activity.

Receptor Selectivity: In vitro studies have demonstrated BNC210's selectivity for the α7

nAChR over other nicotinic receptor subtypes and a wide range of other CNS targets.

The α7 nAChR is a ligand-gated ion channel highly permeable to calcium (Ca²⁺) and is widely

expressed in the central nervous system, particularly in regions crucial for fear and anxiety

processing, such as the amygdala and prefrontal cortex. By modulating the activity of these

receptors, BNC210 is thought to rebalance the excitatory/inhibitory signaling within these key

neural circuits, thereby mitigating the hyperarousal and fear responses characteristic of PTSD.

Proposed Signaling Pathway in Fear Circuitry
The α7 nAChRs are located on both glutamatergic (excitatory) and GABAergic (inhibitory)

neurons within the amygdala, a key brain region in fear processing. Activation of these

receptors can lead to an increase in both excitatory and inhibitory neurotransmission. It is

hypothesized that in PTSD, there is a dysregulation of this balance. BNC210, by negatively

modulating α7 nAChR activity, is proposed to dampen excessive excitatory signaling,

particularly glutamatergic inputs, which contributes to the hyperactive state of the amygdala in

response to threat-related stimuli. This leads to a net reduction in the excitability of the fear

circuitry.

Caption: Proposed mechanism of BNC210 at the α7 nAChR.
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Preclinical Evidence
BNC210 has demonstrated anxiolytic-like effects in various rodent models of anxiety without

producing sedation or motor impairment, which are common side effects of benzodiazepines.

In Vitro Electrophysiology
Objective: To characterize the inhibitory activity of BNC210 on human and rat α7 nAChRs.

Methodology: Manual patch-clamp electrophysiology was performed on GH4C1 cells (a rat

pituitary cell line) stably expressing either rat or human α7 nAChRs. Currents were evoked

by applying various agonists (acetylcholine, nicotine, choline, PNU-282987) at

concentrations that produce 80% of the maximal response (EC80). Increasing

concentrations of BNC210 were then co-applied to determine its inhibitory concentration

(IC50).

Results: BNC210 inhibited agonist-evoked currents in a concentration-dependent manner.

The fact that BNC210 did not displace alpha-bungarotoxin binding and its inhibitory effect

was not dependent on the agonist concentration confirmed its action as a negative allosteric

modulator.

Receptor Agonist IC50 (µM)

Human α7 nAChR Acetylcholine 3.0

Human α7 nAChR Nicotine 1.5

Rat α7 nAChR Acetylcholine 1.3

Rat α7 nAChR Nicotine 1.3

Table 1: In Vitro Inhibitory

Activity of BNC210.

Animal Models of Anxiety
Objective: To assess the anxiolytic-like properties of BNC210 in vivo.
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Methodology: The elevated plus-maze (EPM) is a standard behavioral test for anxiety in

rodents. The apparatus consists of two open arms and two enclosed arms. Anxiolytic

compounds typically increase the time rodents spend in the open arms. In these studies, rats

were administered BNC210 orally one hour prior to a 5-minute test session on the EPM.

Some experiments involved pre-stressing the animals (e.g., via a swim stress test) to induce

an anxiety-like state before drug administration.

Results: BNC210 significantly increased the time spent and the number of entries into the

open arms of the EPM in both basal and pre-stressed conditions, indicative of an anxiolytic

effect. This effect was comparable to that of diazepam but without the associated sedative

effects.

Clinical Development for PTSD
BNC210 has been evaluated in several clinical trials for PTSD. The initial Phase 2 trial

(NCT02933606) using a liquid suspension formulation did not meet its primary endpoint.

However, a subsequent Phase 2b study, the ATTUNE trial (NCT04951076), utilized a novel

solid tablet formulation with improved bioavailability and demonstrated statistically significant

efficacy.

Phase 2b ATTUNE Trial (NCT04951076)
Objective: To evaluate the efficacy, safety, and tolerability of BNC210 as a monotherapy for

the treatment of PTSD.

Methodology: This was a randomized, double-blind, placebo-controlled, parallel-group, multi-

center study. 212 adult patients (aged 18-75) with a current PTSD diagnosis and a Clinician-

Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥ 30 were

randomized on a 1:1 basis to receive either BNC210 (900 mg twice daily) or a matched

placebo for 12 weeks. The primary endpoint was the change from baseline in the CAPS-5

total symptom severity score at Week 12. Secondary endpoints included changes in scores

on the Montgomery-Åsberg Depression Rating Scale (MADRS) and the Insomnia Severity

Index (ISI).
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Caption: Experimental workflow of the Phase 2b ATTUNE trial.

Efficacy Results
The ATTUNE trial successfully met its primary endpoint, demonstrating a statistically significant

reduction in PTSD symptom severity for BNC210 compared to placebo. The therapeutic effect

was observed as early as Week 4 and was sustained throughout the 12-week treatment period.
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Endpoint Timepoint
BNC210 vs.
Placebo

p-value
Effect Size
(Cohen's d)

Primary: Change

in CAPS-5 Total

Score

Week 12

Statistically

Significant

Improvement

0.048 0.40

Change in

CAPS-5 Total

Score

Week 4

Statistically

Significant

Improvement

0.015 0.40

Change in

CAPS-5 Total

Score

Week 8

Statistically

Significant

Improvement

0.014 0.44

Secondary:

Change in

MADRS Score

(Depression)

Week 12

Statistically

Significant

Improvement

0.040 -

Secondary:

Change in ISI

Score (Sleep)

Week 12

Statistically

Significant

Improvement

0.041 -

Table 2: Key

Efficacy

Outcomes from

the Phase 2b

ATTUNE Trial

(NCT04951076).

Notably, BNC210 also demonstrated significant improvements in the CAPS-5 intrusion

symptoms cluster (Criterion B) at all measured timepoints (Weeks 4, 8, and 12).

Safety and Tolerability
BNC210 was generally well-tolerated in the ATTUNE trial.
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Safety Parameter BNC210 (n=106) Placebo (n=106)

Patients with ≥1 Treatment-

Emergent AE
66.7% 53.8%

Discontinuation due to AEs 19.8% 12.3%

Most Common AEs (>5%)
Headache, Nausea, Fatigue,

Hepatic Enzyme Increases
Headache, Nausea

Hepatic Enzyme Increase 13.3% 0.19%

Table 3: Summary of Safety

Findings from the Phase 2b

ATTUNE Trial.

The majority of adverse events (AEs) were mild to moderate in severity. The observed

increases in hepatic enzymes were not associated with liver injury (i.e., no corresponding rise

in bilirubin) and, in most cases, resolved without discontinuing the drug. Importantly, there were

no reports of serious AEs, deaths, or withdrawal symptoms upon treatment cessation.

Conclusion and Future Directions
The investigational drug BNC210 represents a promising novel therapeutic for PTSD. Its

unique mechanism as a negative allosteric modulator of the α7 nAChR targets the cholinergic

system, offering a new approach to managing the core symptoms of PTSD. The positive results

from the Phase 2b ATTUNE trial, which demonstrated a rapid and sustained reduction in PTSD

symptom severity with a favorable safety profile, support its continued development. Bionomics

has indicated plans to meet with the FDA to discuss the registrational pathway for BNC210,

with a late-stage trial anticipated to commence by the end of 2024. Further research will be

crucial to fully elucidate its long-term efficacy and safety and to confirm its place in the

therapeutic arsenal for PTSD.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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